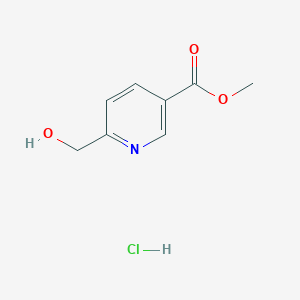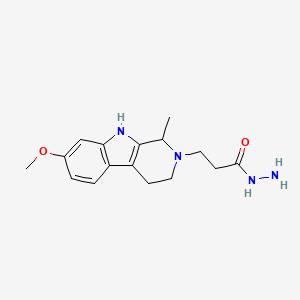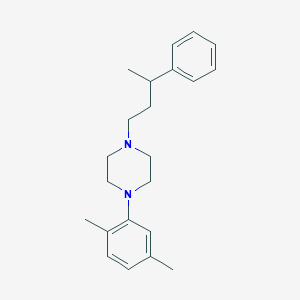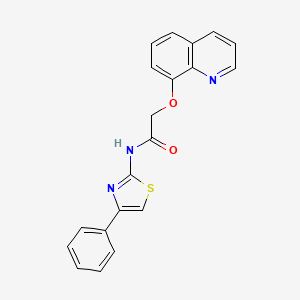
methyl 6-(hydroxymethyl)nicotinate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-(hydroxymethyl)nicotinate hydrochloride, also known as nicotinyl alcohol, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Methyl 6-(hydroxymethyl)nicotinate hydrochloride has been extensively studied for its potential applications in various fields, including drug delivery, cancer therapy, and neuroprotection. In drug delivery, this compound has been used to enhance the permeability of drugs across the blood-brain barrier, which can improve the efficacy of drugs for treating neurological disorders. In cancer therapy, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for developing new anticancer drugs. In neuroprotection, this compound has been found to have antioxidant and anti-inflammatory properties, which can protect neurons from damage and prevent neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of methyl 6-(hydroxymethyl)nicotinate hydrochloride is not fully understood, but it is believed to involve the activation of various signaling pathways in cells. This compound has been shown to activate the PI3K/Akt and ERK1/2 pathways, which are involved in cell survival and proliferation. It has also been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in cells and animals. In cells, this compound has been shown to increase the production of ATP, which is the main energy source for cells. It has also been found to increase the expression of various antioxidant enzymes, which can protect cells from oxidative stress. In animals, this compound has been found to improve cognitive function and reduce inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using methyl 6-(hydroxymethyl)nicotinate hydrochloride in lab experiments include its high yield synthesis method, its potential applications in various fields, and its well-studied mechanism of action. However, there are also some limitations to using this compound, including its potential toxicity at high doses and its limited solubility in water.
Orientations Futures
There are many future directions for research on methyl 6-(hydroxymethyl)nicotinate hydrochloride. Some potential areas of study include its potential applications in drug delivery, cancer therapy, and neuroprotection, as well as its potential toxicity and safety profile. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways in cells. Overall, this compound is a promising compound with many potential applications in various fields, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of methyl 6-(hydroxymethyl)nicotinate hydrochloride involves the reaction of nicotinic acid with formaldehyde in the presence of sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt. This method has been widely used in the laboratory to produce the compound in high yields.
Propriétés
IUPAC Name |
methyl 6-(hydroxymethyl)pyridine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c1-12-8(11)6-2-3-7(5-10)9-4-6;/h2-4,10H,5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIRKNCHCMXVRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-N-isopropylacetamide](/img/structure/B4938512.png)
![4-anilino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4938522.png)
![2-[benzyl({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)amino]ethanol](/img/structure/B4938530.png)
![N-butyl-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4938546.png)
![3-(benzylsulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B4938549.png)
![11-(2,4,5-trimethoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4938551.png)



![2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B4938572.png)
![1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperidine](/img/structure/B4938576.png)

![[(9-oxo-7-propoxy-9H-fluoren-2-yl)oxy]acetic acid](/img/structure/B4938604.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-isopropyl-5-methoxy-N-methylbenzamide](/img/structure/B4938617.png)
